Polyphyllin E (RG)
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Overview
Description
Polyphyllin E is a steroidal saponin derived from the rhizomes of Paris polyphylla, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its potent anticancer properties, particularly against ovarian cancer cells . Polyphyllin E is known for its ability to inhibit cell proliferation, migration, and invasion by down-regulating the AKT/NF-κB signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyphyllin E can be synthesized through various chemical routes, although the most common method involves the extraction from Paris polyphylla. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the saponins from the plant material .
Industrial Production Methods
Industrial production of Polyphyllin E primarily relies on the cultivation of Paris polyphylla and subsequent extraction of the compound. Advances in biotechnological methods, such as tissue culture and root culture, have been employed to enhance the yield of steroidal saponins, including Polyphyllin E .
Chemical Reactions Analysis
Types of Reactions
Polyphyllin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its mechanism of action.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Polyphyllin E.
Reduction: Reducing agents like sodium borohydride are employed to reduce Polyphyllin E.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the Polyphyllin E molecule.
Major Products
The major products formed from these reactions include various derivatives of Polyphyllin E, which are studied for their enhanced pharmacological properties .
Scientific Research Applications
Polyphyllin E has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical behavior of steroidal saponins.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Mechanism of Action
Polyphyllin E exerts its effects primarily through the inhibition of the AKT/NF-κB signaling pathway. This pathway is crucial for cell survival, proliferation, and migration. By down-regulating this pathway, Polyphyllin E induces apoptosis and inhibits the migration and invasion of cancer cells . Additionally, it affects the expression of matrix metalloproteinases, which are involved in the degradation of the extracellular matrix, further inhibiting cancer cell invasion .
Comparison with Similar Compounds
Polyphyllin E is part of a group of steroidal saponins found in Paris polyphylla. Similar compounds include:
- Polyphyllin I
- Polyphyllin II
- Polyphyllin VII
- Polyphyllin H
- Gracillin
Compared to these compounds, Polyphyllin E is unique due to its potent anticancer activity and its specific mechanism of action involving the AKT/NF-κB pathway .
Polyphyllin E stands out for its significant potential in cancer therapy, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C51H82O20 |
---|---|
Molecular Weight |
1015.2 g/mol |
IUPAC Name |
2-methyl-6-[2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-47-41(61)38(58)35(55)31(18-52)67-47)43(69-46-40(60)37(57)34(54)23(4)64-46)42(24(5)65-48)68-45-39(59)36(56)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3 |
InChI Key |
PLDYAXVZGBUCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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